3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
Overview
Description
“3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one” is a chemical compound with the molecular formula C9H9N3O. It has a molecular weight of 175.19 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one” can be represented by the SMILES notation: C1CC1N2C3=C (C=CC=N3)NC2=O .Scientific Research Applications
Anticancer Agents
Research into imidazo[4,5-b]pyridines, including compounds similar to 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, has indicated their potential as anticancer agents. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been explored, revealing that these compounds can function as mitotic inhibitors, showing significant antitumor activity. This was demonstrated through the development of synthetic routes for congeners of active imidazo[4,5-b]pyridines, which led to the discovery of compounds causing the accumulation of cells at mitosis, although with varying levels of activity compared to previously studied compounds (Temple et al., 1987).
Heterocyclic Chemistry Advances
The field of heterocyclic chemistry has seen advancements with the synthesis of various derivatives of imidazo[1,2-a]pyridines, showcasing the versatility and potential applications of these compounds. Multicomponent reactions have facilitated the creation of unprecedented structures, expanding the scope of research into novel therapeutic agents and synthetic methodologies. This includes the development of efficient methods for synthesizing polysubstituted imidazo[1,2-a]pyridines, highlighting the adaptability of these compounds for various applications (Koubachi et al., 2007).
Synthesis and Medicinal Chemistry
The synthesis of imidazo[1,2-a]pyridines and their characterization has been a focal point in medicinal chemistry, with efforts directed towards understanding their pharmacological properties and potential as therapeutic agents. Recent developments have emphasized the importance of structural modifications to enhance the biological activity of these compounds. Such efforts aim to exploit the imidazo[1,2-a]pyridine scaffold for the discovery of new therapeutic agents, demonstrating the scaffold's broad range of applications in medicinal chemistry (Deep et al., 2016).
properties
IUPAC Name |
3-cyclopropyl-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-2-1-5-10-8(7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRKIZFEPKKIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590126 | |
Record name | 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one | |
CAS RN |
380605-23-2 | |
Record name | 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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